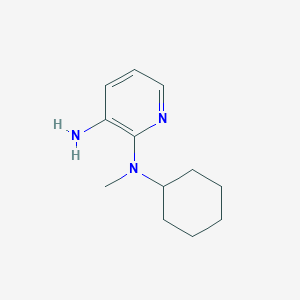

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-N-cyclohexyl-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15(10-6-3-2-4-7-10)12-11(13)8-5-9-14-12/h5,8-10H,2-4,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKQGZSXPXKCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with cyclohexyl and methyl substituents under specific conditions. One common method involves the use of cyclohexylamine and methylamine as starting materials, which are reacted with pyridine-2,3-diamine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical differences between N2-Cyclohexyl-N2-methylpyridine-2,3-diamine and related compounds:

Key Observations:

Substituent Diversity: The target compound’s N2-cyclohexyl-N2-methyl substitution introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like N3-ethylpyridine-2,3-diamine (C₇H₁₁N₃) .

Molecular Weight and Solubility :

- The cyclohexyl group in the target compound increases molecular weight (205.30 g/mol ) compared to N2-Cyclohexylpyridine-2,3-diamine (191.27 g/mol ) . This may reduce aqueous solubility but improve membrane permeability in biological systems.

Crystallographic Behavior :

- 5-Bromopyridine-2,3-diamine (C₅H₆BrN₃) forms planar molecules with hydrogen-bonded zigzag columns in the crystal phase . In contrast, the cyclohexyl and methyl groups in the target compound likely disrupt such packing, influencing crystallization efficiency and polymorph stability.

Anti-HIV and Anticancer Activity:

- This compound shares structural motifs with cyclam derivatives (e.g., monosubstituted cyclam with pyridine groups) that exhibit anti-HIV-1 activity .

- Benzo[g]quinoxaline derivatives, synthesized from naphthalene-2,3-diamine precursors, show potent cytotoxicity against breast cancer cells (e.g., MCF-7) . The target compound’s diamine structure could serve as a precursor for similar heterocycles, with substituents modulating bioactivity.

Stability and Handling

- The target compound’s storage at 2–8°C under dry conditions contrasts with 5-Bromo-4-methyl-pyridine-2,3-diamine , which requires inert gas storage . The cyclohexyl group may stabilize the compound against oxidation or hydrolysis compared to halogenated analogs.

Biologische Aktivität

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two amine substituents and a cyclohexyl group. Its molecular formula is CHN, and it has a molecular weight of 218.3 g/mol. The presence of the pyridine moiety is significant as it often contributes to the biological activity of compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and survival.

- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways, influencing cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 µg/mL |

| Escherichia coli | Moderate inhibition | 64 µg/mL |

| Bacillus subtilis | Inhibitory | 16 µg/mL |

These findings suggest that the compound could be developed into an antimicrobial agent, particularly for resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 10 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 20 | Inhibition of migration and invasion |

The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound in combination with other antibiotics. The results indicated a synergistic effect when used alongside traditional antibiotics against resistant bacterial strains .

- Anticancer Research : Another study focused on the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N2-Cyclohexyl-N2-methylpyridine-2,3-diamine, and how do reaction parameters impact yield?

- Methodological Answer : A two-step approach is often employed:

Substitution Reaction : React 2-chloro-3-nitropyridine with cyclohexylmethylamine under reflux in anhydrous dioxane, using triethylamine as a base to facilitate nucleophilic aromatic substitution .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or iron powder in acidic conditions .

- Critical Parameters :

- Temperature : Reflux (~100°C) ensures complete substitution.

- Base Selection : Triethylamine minimizes side reactions .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) isolates the diamine.

- Yield Optimization : Monitor via TLC (chloroform:MeOH = 79:1) to track reaction progress .

Q. How can structural integrity and purity be validated for this compound?

- Analytical Workflow :

- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT). For example, pyridine ring protons typically appear at δ 7.5–8.5 ppm, while cyclohexyl protons resonate at δ 1.0–2.0 ppm .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% ideal).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 248.2 for C₁₃H₁₉N₃).

- Common Pitfalls : Impurities from incomplete reduction (e.g., residual nitro groups) require rigorous washing with dilute HCl .

Q. What safety protocols are essential during experimentation?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential inhalation hazards .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the pyridine ring’s electronic configuration influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing pyridine ring activates the 2,3-diamine groups for nucleophilic attack. For Suzuki-Miyaura coupling, coordinate Pd catalysts to the diamine moiety, leveraging its chelating ability .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates. Monitor via in-situ IR for Pd-ligand complex formation .

Q. How can contradictions between experimental and computational NMR data be resolved?

- Validation Strategy :

- Solvent Effects : Simulate NMR shifts in explicit solvent (e.g., DMSO-d6) using COSMO-RS models.

- Conformational Analysis : Perform molecular dynamics to account for cyclohexyl ring chair-boat interconversions, which alter splitting patterns .

- Case Study : Discrepancies in NH proton shifts may arise from hydrogen bonding; validate via variable-temperature NMR .

Q. What design principles apply to catalytic systems using this compound as a ligand?

- Ligand Design : The diamine’s rigid pyridine backbone enhances metal coordination (e.g., Ru or Ir complexes for oxidation catalysis).

- Efficiency Metrics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.